molecular formula C10H13NO4 B13550334 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B13550334
M. Wt: 211.21 g/mol
InChI Key: GLSGXLRXNWOKEQ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-tyrosine, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . Another method includes the esterification of the corresponding hydroxycinnamic acid derivative followed by amination and hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis[][4].

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes[][4].

    Medicine: Research explores its potential therapeutic applications, including its use as a biomarker for certain diseases and its role in drug development[][4].

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals[][4].

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring and its combination of amino, hydroxy, and methoxy functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSGXLRXNWOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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